molecular formula C7H17O3P B075052 Diisopropyl methylphosphonate CAS No. 1445-75-6

Diisopropyl methylphosphonate

Cat. No.: B075052
CAS No.: 1445-75-6
M. Wt: 180.18 g/mol
InChI Key: WOAFDHWYKSOANX-UHFFFAOYSA-N
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Description

Diisopropyl methylphosphonate is a chemical compound with the formula C7H17O3P. It is also known as diisopropyl methane-phosphonate and phosphonic acid, methyl-bis-(1-methylethyl) ester. This compound is a by-product in the production of sarin gas, a nerve agent. This compound is a colorless liquid that has been shown to affect the hematological system in animals .

Mechanism of Action

Target of Action

Diisopropyl methylphosphonate (DIMP) primarily targets Parathion hydrolase in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . Parathion hydrolase is an enzyme that plays a crucial role in the breakdown of organophosphorus compounds.

Biochemical Pathways

It is known that dimp is a chemical by-product in the production of sarin gas , a nerve gas that inhibits the action of acetylcholinesterase, an enzyme involved in neurotransmission

Pharmacokinetics

Once inside the body, DIMP is rapidly converted to isopropyl methylphosphonic acid (IMPA) , which is rapidly cleared from the blood It is known that dimp is rapidly absorbed and metabolized to impa, which is then rapidly excreted, primarily in the urine .

Result of Action

DIMP has been shown to affect the hematological (blood forming) system in animals

Action Environment

The flow of water during irrigation can carry DIMP through the soil . These environmental factors can influence the action, efficacy, and stability of DIMP.

Chemical Reactions Analysis

Diisopropyl methylphosphonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

Diisopropyl methylphosphonate (DIMP) is a chemical compound primarily known as a by-product of the production and detoxification of the nerve agent GB (Sarin). Its biological activity has been the subject of various studies, particularly concerning its toxicity, metabolic conversion, and potential health effects on humans and animals. This article synthesizes findings from diverse sources to provide a comprehensive overview of DIMP's biological activity.

  • Chemical Formula : C₇H₁₈O₃P
  • CAS Number : 1445-75-6
  • Physical State : Colorless liquid
  • Solubility : Soluble in water, but does not evaporate easily.

Acute Toxicity

DIMP exhibits varying degrees of toxicity depending on the dosage and route of exposure. Animal studies have established the following median lethal doses (LD50):

SpeciesLD50 (mg/kg)
Male Rats1,125
Female Rats826
Male Mice1,041
Female Mice1,363

High doses have resulted in significant mortality within 24 hours post-exposure. For instance, in a study involving Sprague-Dawley rats, doses of 1,362 mg/kg and above resulted in complete mortality among test subjects .

Sub-Chronic and Chronic Effects

Long-term exposure studies have indicated that DIMP does not cause significant liver or kidney damage, nor does it appear to induce fertility problems or birth defects in animals. However, there are indications of potential effects on liver enzymes and the nervous system at elevated exposure levels .

A notable study involving female mink fed DIMP revealed a statistically significant increase in mortality at higher doses (95 mg/kg/day) over an extended period (49 weeks), although it was unclear if the deaths were directly related to the treatment .

Metabolism and Excretion

Once ingested, DIMP is rapidly metabolized into isopropyl methylphosphonic acid (IMPA), which is subsequently excreted through urine. This rapid conversion suggests that DIMP may not accumulate significantly in biological systems, reducing long-term toxicity risks .

Health Effects in Humans

Human exposure to DIMP is considered rare and typically occurs near contaminated sites. The most common exposure routes include ingestion of contaminated water or food. While there are anecdotal reports of skin rashes from handling contaminated materials, definitive health impacts on humans remain largely uncharacterized due to limited data .

The Environmental Protection Agency (EPA) has set a drinking water guideline for DIMP at 0.6 mg/L based on its potential health effects .

Case Studies

  • Reproductive Toxicity Study : A study involving female mink indicated increased mortality rates at high doses (95 mg/kg/day), although no adverse symptoms were noted prior to death. This raises questions about the compound's long-term reproductive effects .
  • Liver Enzyme Activity : In various animal studies, slight alterations in liver enzyme activity were observed without corresponding liver disease, suggesting a physiological response rather than pathological damage .

Properties

IUPAC Name

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane
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InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFDHWYKSOANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17O3P
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DSSTOX Substance ID

DTXSID5024051
Record name Bis(1-methylethyl) methylphosphonate
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Molecular Weight

180.18 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Diisopropyl methylphosphonate
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Boiling Point

121.05 °C @ 10 mm Hg
Record name DIISOPROPYL METHYLPHOSPHONATE
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Solubility

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C
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Density

0.976
Record name DIISOPROPYL METHYLPHOSPHONATE
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Vapor Pressure

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C
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CAS No.

1445-75-6
Record name Diisopropyl methylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DIMP?

A1: DIMP has a molecular formula of C7H17O4P and a molecular weight of 196.19 g/mol.

Q2: Are there any spectroscopic techniques used to identify DIMP?

A2: Yes, several spectroscopic techniques have been employed to study DIMP. These include:* Infrared Spectroscopy (IR): IR spectroscopy is used to identify functional groups within DIMP and monitor its decomposition at various temperatures. []* Raman Spectroscopy: Provides complementary structural information to IR and has been used to study DIMP's behavior at different temperatures. []* Surface-Enhanced Raman Scattering (SERS): This technique offers enhanced sensitivity for detecting trace amounts of DIMP vapor. []* Reflection Absorption Infrared Spectroscopy (RAIRS): Used to investigate the oxidative destruction of DIMP films by atomic oxygen. []

Q3: How stable is DIMP on different surfaces?

A3: The persistence of DIMP degradation products on surfaces like vinyl tile, painted drywall, wood, laminate, galvanized steel, and glass has been studied. Research indicates that DIMP itself was not recovered from the tested surfaces, but its degradation products can persist for at least six weeks. []

Q4: Can DIMP be detected in complex matrices like air, water, or fuel?

A4: Yes, various methods have been developed to detect DIMP in complex matrices:* Air: Solid-phase microextraction (SPME) coupled with attenuated total reflectance Fourier transform infrared (ATR-FT-IR) spectroscopy enables DIMP detection in air at concentrations as low as 50 ppb (v/v). []* Water: EPA Method MS999 utilizes multiple reaction monitoring liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze DIMP and its degradation products in water samples. [] Molecularly imprinted polymers (MIPs) offer selective extraction of DIMP from complex matrices like diesel fuel, gasoline, and air extract concentrate, followed by HPLC analysis. []* Fuel: Molecularly imprinted polymers (MIPs) can selectively extract DIMP from complex matrices, including diesel fuel and gasoline, before analysis by HPLC. []

Q5: Have computational methods been used to study DIMP?

A6: Yes, computational chemistry plays a significant role in understanding DIMP behavior:* Ab initio molecular dynamics (BOMD) simulations: Used to investigate the high-temperature degradation of DIMP on alumina surfaces, providing mechanistic insights. []* Density functional theory (DFT) calculations: Applied to understand the fragmentation pathways of DIMP and its isotopomers. [] Also used to study DIMP binding with crown-(thio)urea complexes. []* Molecular dynamics (MD) simulations: Coupled with the Transferable Potentials for Phase Equilibria (TraPPE) force field, MD simulations have successfully predicted the surface tension of DIMP over a range of temperatures. []

Q6: What is known about the toxicity of DIMP?

A7: While DIMP is considered less toxic than actual nerve agents, studies on mink, mallards, and bobwhite quail have investigated its toxicological profile. [, , , ] Results suggest that DIMP primarily impacts plasma cholinesterase activity and can cause weight loss and hematological changes at high doses.

Q7: How is DIMP metabolized and excreted?

A8: Research on swine has shown that DIMP is primarily metabolized to isopropyl methylphosphonic acid and excreted through urine within 24 hours. []

Q8: What analytical methods are commonly used for DIMP analysis?

A9: Several analytical techniques are employed for DIMP detection and quantification:* Gas Chromatography/Mass Spectrometry (GC/MS): Used to identify and quantify DIMP, its destruction intermediates, and phosphorus-containing destruction products in studies involving corona discharge. []* Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Provides high sensitivity and selectivity for detecting DIMP and its degradation products in various matrices, including environmental samples. [, ]* Paper Spray Mass Spectrometry (PS-MS): A rapid and sample preparation-free technique used to identify and quantify DIMP and its hydrolysis products in biological samples like blood and urine. []

Q9: How is DIMP degraded in the environment?

A10: Research has explored different methods for DIMP degradation:* Ultrasonic irradiation combined with oxidation: This method has shown promising results in degrading DIMP in aqueous solutions. []* Supercritical carbon dioxide (SCF CO2): Investigated as a method for regenerating activated carbon used to remove DIMP from contaminated water. []

Q10: Are there other compounds used as nerve agent simulants besides DIMP?

A11: Yes, other commonly used nerve agent simulants include:* Dimethyl methylphosphonate (DMMP): Often used due to its volatility and structural similarities to Sarin. [, , , , , ]* Tributyl phosphate (TBP): Employed as a less volatile simulant. [, ]

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